![molecular formula C22H22N2O5S2 B2411407 Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895264-14-9](/img/structure/B2411407.png)

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

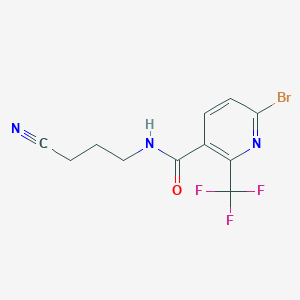

Description

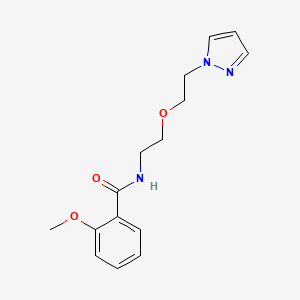

“Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate” is a complex organic compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, enaminones, which are similar to the structure of the given compound, can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 .Scientific Research Applications

Pharmaceutical Applications

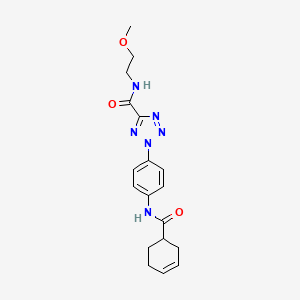

Methyl 3-aminothiophene-2-carboxylate (matc) serves as a crucial intermediate in the synthesis of several pharmaceutical products. These include:

- Anti-hypertensives : Matc contributes to the development of drugs used to manage high blood pressure .

- Antitumor Agents : Researchers have explored matc derivatives for their potential anticancer properties .

- Anti-HIV-1 Integrase Inhibitors : Matc-based compounds play a role in combating HIV-1 infection .

- Human Cytomegalovirus Inhibitors : Matc derivatives have shown promise in inhibiting cytomegalovirus .

- Hepatitis C Virus Inhibitors : Matc-related molecules have been investigated for their activity against hepatitis C virus .

- Xa Factor Inhibitors : Matc-based compounds are relevant in the context of anticoagulation therapy .

- Antineoplastic PAK4 Activase Inhibitors : Matc derivatives may have applications in cancer treatment .

- Phosphatidylinositol 3-Kinase (PI3K) Inhibitors : Matc-related structures are of interest in PI3K inhibition .

- Antithrombotic Activity Drugs : Matc contributes to the development of antithrombotic agents .

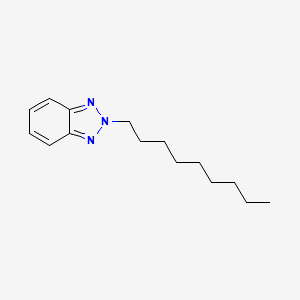

Industrial Chemistry and Material Science

Thiophene derivatives, including matc, find applications beyond pharmaceuticals:

- Corrosion Inhibitors : These compounds are used to protect metals from corrosion .

- Organic Semiconductors : Thiophene-mediated molecules play a role in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

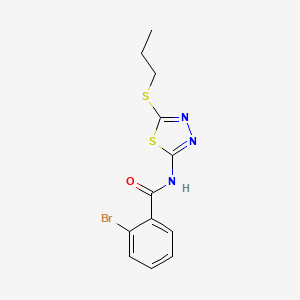

Pharmacological Properties

Matc-containing molecules exhibit various pharmacological effects:

- Anticancer Properties : Some matc derivatives may have direct anticancer activity .

- Anti-Inflammatory Effects : Certain matc-related structures possess anti-inflammatory properties .

- Antimicrobial Activity : Matc-based compounds have shown antimicrobial effects .

- Antihypertensive Properties : Matc derivatives may impact blood pressure regulation .

- Anti-Atherosclerotic Effects : These compounds could be relevant in preventing atherosclerosis .

Chemical Synthesis Methods

Various synthetic routes lead to thiophene derivatives, including matc:

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Thiophene derivatives are known to have a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The future research directions would likely involve further exploration of the therapeutic properties of this compound and similar thiophene derivatives. This could include testing its efficacy and safety in various models and potentially moving towards clinical trials if the results are promising .

properties

IUPAC Name |

methyl 3-[[2-(4-ethylanilino)-2-oxoethyl]-phenylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S2/c1-3-16-9-11-17(12-10-16)23-20(25)15-24(18-7-5-4-6-8-18)31(27,28)19-13-14-30-21(19)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDQFKJFRZUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[{2-[(4-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(4-ethoxy-4-oxobutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2411324.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411326.png)

![(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2411332.png)

![N-benzyl-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2411333.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(3-methoxyphenyl)methoxy]amine](/img/structure/B2411334.png)

![6-Ethyl-7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2411335.png)

![2-(4-Bromophenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine](/img/structure/B2411340.png)

![2-Amino-6-nitrobenzo[d]thiazol-4-ol](/img/structure/B2411345.png)